molecular formula C8H5N5 B1317042 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile CAS No. 342412-44-6

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Cat. No. B1317042
CAS RN: 342412-44-6
M. Wt: 171.16 g/mol
InChI Key: ONFDCJDKRKXFIJ-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile” is a specialty product for proteomics research . It has a molecular formula of C8H5N5 and a molecular weight of 171.16 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile has been instrumental in the synthesis of structurally diverse heterocyclic compounds. It serves as a precursor in the formation of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, which have shown significant biological activities. These compounds are synthesized via a one-pot diazotization process from 5-amino-1H-pyrazole-4-carbonitriles and 5-amino-1H-imidazole-4-carbonitriles, respectively (Colomer & Moyano, 2011).

Catalyst-Free Synthesis

The compound plays a role in the catalyst-free synthesis of methylimidazo[1,2-a]pyridines, achieved through a 'water-mediated' hydroamination process. Similar conditions facilitate the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, demonstrating its versatility and the environmentally friendly nature of the synthesis methods (Mohan, Rao, & Adimurthy, 2013).

Biological Activities

Antioxidant and Antimicrobial Properties

Research has explored the antioxidant and antimicrobial activities of derivatives of this compound. Notably, certain compounds exhibited strong antioxidant activity, with a high correlation (r²=0.82) between predicted and actual activities based on molecular descriptors. Additionally, these compounds demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Fluorescence Sensing

A novel application of this compound is in the development of fluorescence sensors. These sensors, utilizing imidazo[1, 2-a] pyridine as dye, can selectively detect hydrazine in the presence of various small molecules, metal ions, and anions in aqueous environments. The reaction with hydrazine forms a pyrazole, enabling fluorescent turn-on type signaling, showcasing the compound's potential in analytical chemistry (Li et al., 2018).

properties

IUPAC Name

3-imidazol-1-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFDCJDKRKXFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574307
Record name 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342412-44-6
Record name 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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